![molecular formula C27H26F4N6O3S B12417964 2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple fluorine atoms, a piperidine ring, and a naphthalene moiety
Méthodes De Préparation
The synthesis of 2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the naphthalene moiety: This step typically involves the reaction of a suitable naphthalene derivative with a fluorinating agent to introduce the fluorine atoms.
Piperidine ring formation: The piperidine ring is formed through a cyclization reaction, often using a suitable amine and a cyclizing agent.
Coupling reactions: The various fragments of the molecule are coupled together using reagents such as palladium catalysts and appropriate ligands.
Final assembly:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Applications De Recherche Scientifique
2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the inhibition or activation of the target, resulting in the modulation of specific biological pathways.
Comparaison Avec Des Composés Similaires
2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide can be compared with other similar compounds, such as:
2,2,2-trifluoro-N,N-dimethylacetamide: This compound has a similar trifluoromethyl group but lacks the complex structure and functional groups present in the target compound.
2,2,2-trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide: This compound also contains a trifluoromethyl group and a fluorinated pyridine ring but differs in its overall structure and functional groups.
Propriétés
Formule moléculaire |
C27H26F4N6O3S |
|---|---|
Poids moléculaire |
590.6 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide |
InChI |
InChI=1S/C27H26F4N6O3S/c1-16-22(28)23(37-41(38,39)15-27(29,30)31)18-7-2-3-8-19(18)24(16)40-25-20(9-5-12-33-25)21-10-13-34-26(36-21)35-17-6-4-11-32-14-17/h2-3,5,7-10,12-13,17,32,37H,4,6,11,14-15H2,1H3,(H,34,35,36)/t17-/m0/s1 |
Clé InChI |
OIBXRLOQDGELGQ-KRWDZBQOSA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2C(=C1F)NS(=O)(=O)CC(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)N[C@H]5CCCNC5 |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1F)NS(=O)(=O)CC(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC5CCCNC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





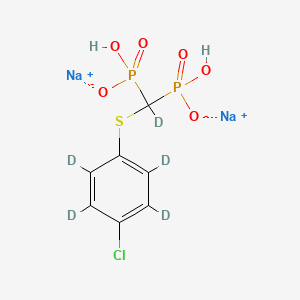

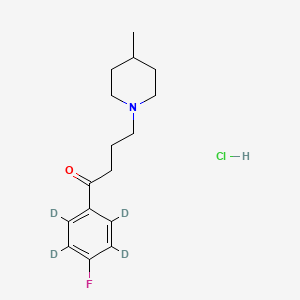


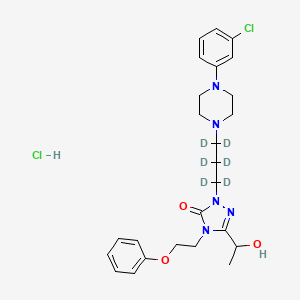

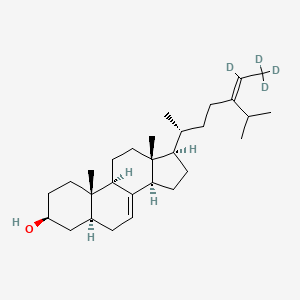
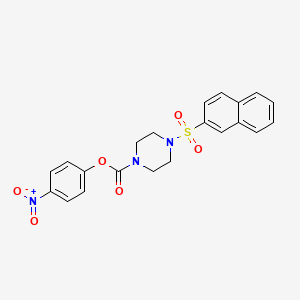
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
